molecular formula C23H16N2O2S B2450131 4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide CAS No. 868377-58-6

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2450131
CAS RN: 868377-58-6
M. Wt: 384.45
InChI Key: DIKUHTLZCFLWEH-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. ABT-737 has been extensively studied in preclinical models and has shown promising results in cancer therapy.

Scientific Research Applications

Overview of Benzothiazole in Medicinal Chemistry

Benzothiazole is a core structure in various bioactive molecules due to its significant therapeutic potential. It is known for a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural simplicity and ease of synthesis of benzothiazole derivatives, particularly the 2-arylbenzothiazole moiety, make them attractive in drug discovery, offering potential advancements in the treatment of cancer and other diseases (Kamal et al., 2015).

Structural Activity Relationship of Benzothiazole

The versatility of benzothiazole is further highlighted by its structural activity relationship. Its derivatives exhibit various pharmacological activities, and modifications at specific positions on the benzothiazole scaffold can enhance these effects. This adaptability allows for the creation of numerous derivatives, each tailored for specific therapeutic applications, ranging from anticancer and antiviral treatments to antimicrobial and anti-inflammatory uses (Bhat & Belagali, 2020).

Advancements in Pharmacological Activities

Benzothiazole derivatives continue to attract attention for their broad range of biological and therapeutic activities. They have been recognized for their roles in addressing microbial infections, inflammation, and tumors. Importantly, benzothiazole-based compounds are being developed and studied for their potential as chemotherapeutic agents, with several derivatives showing promise in cancer treatment (Sumit et al., 2020).

Structural Modifications and Chemotherapeutic Applications

Recent research emphasizes the importance of structural modifications in benzothiazole derivatives to enhance their chemotherapeutic potential. These derivatives have been shown to possess potent anticancer activity, and there is ongoing research to develop these compounds into drug candidates. The conjugation of benzothiazole with various moieties may offer synergistic effects, highlighting the need for further exploration and development of these compounds in cancer chemotherapy (Ahmed et al., 2012).

properties

IUPAC Name

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O2S/c1-3-14-25-20-13-12-17-6-4-5-7-19(17)21(20)28-23(25)24-22(27)18-10-8-16(9-11-18)15(2)26/h1,4-13H,14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKUHTLZCFLWEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide

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